2-Bromo-10,10-dioxothioxanthen-9-one
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Bromo-10,10-dioxothioxanthen-9-one is represented by the formula C13H7BrO3S . The exact mass is 321.93000 .Physical And Chemical Properties Analysis
2-Bromo-10,10-dioxothioxanthen-9-one has a molecular weight of 323.16200 . It has a density of 1.743g/cm3 . The boiling point is 511.4ºC at 760 mmHg . The flash point is 263.1ºC . The LogP value is 3.90710 , and the vapour pressure is 1.42E-10mmHg at 25°C .Scientific Research Applications
Application Summary
The compound “2-Bromo-10,10-dioxothioxanthen-9-one” has been used in the synthesis of new bromophenol derivatives . These derivatives have shown promising inhibition effects on certain metabolic enzymes, which could potentially be used for the treatment of various diseases .
Methods of Application
In the study, alkylation reactions of (2-bromo-4,5-dimethoxyphenyl)methanol with substituted benzenes produced new diaryl methanes . The targeted bromophenol derivatives were synthesized via the O-Me demethylation of diaryl methanes with BBr3 .
Results or Outcomes
The newly synthesized bromophenol compounds showed Ki values that ranged from 2.53 ± 0.25 to 25.67 ± 4.58 nM against hCA I, from 1.63 ± 0.11 to 15.05 ± 1.07 nM against hCA II, and from 6.54 ± 1.03 to 24.86 ± 5.30 nM against AChE . These compounds exhibited effective hCA isoenzyme and AChE enzyme inhibition effects .
Organic Chemistry
Application Summary
The compound “2-Bromo-10,10-dioxothioxanthen-9-one” has been used in the synthesis of xanthones . Xanthones are yellow-colored and oxygen-containing heterocycles . They possess a multitude of biological activities, including α-glucosidase inhibition, anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities .
Methods of Application
In the study, the method was investigated by using 2′-bromo-2-hydroxy-5-methylbenzophenone to produce xanthone in water . The effects of different bases, equivalents, temperatures, and reaction times were examined .
Results or Outcomes
The synthesis of xanthones via this method has contributed to the development of new xanthones with a variety of pharmacological activities . This has led to extensive efforts in the isolation of xanthone natural products and the synthesis of new xanthones .
Medicinal Chemistry
Application Summary
The compound “2-Bromo-10,10-dioxothioxanthen-9-one” has been used in the synthesis of biologically active xanthones . Xanthones are known for their multitude of biological activities, including α-glucosidase inhibition, anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities .
Methods of Application
In the study, the method was investigated by using 2′-bromo-2-hydroxy-5-methylbenzophenone to produce xanthone in water . The effects of different bases, equivalents, temperatures, and reaction times were examined .
Results or Outcomes
The synthesis of biologically active xanthones via this method has contributed to the development of new xanthones with a variety of pharmacological activities . This has led to extensive efforts in the isolation of xanthone natural products and the synthesis of new xanthones .
Safety And Hazards
The safety data sheet (SDS) for 2-Bromo-10,10-dioxothioxanthen-9-one includes hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection . It should be stored in a dark place, sealed in dry, at room temperature .
properties
IUPAC Name |
2-bromo-10,10-dioxothioxanthen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrO3S/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)18(12,16)17/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPWXKDJFFRUES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70312324 | |
Record name | 2-bromo-10,10-dioxothioxanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70312324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-10,10-dioxothioxanthen-9-one | |
CAS RN |
20077-15-0 | |
Record name | NSC252144 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252144 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromo-10,10-dioxothioxanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70312324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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